
2-Bromo-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 2-Bromo-5-(trifluoromethyl)benzaldehyde typically involves reactions with bromine and other specific reagents under controlled conditions. For instance, a study on the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde demonstrated a bromination process in acetic acid, achieving an 88.2% yield (Hui Jian-bin, 2012). Although this does not directly describe the synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde, it provides insight into the methodologies applicable for synthesizing bromo-substituted benzaldehydes.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-5-(trifluoromethyl)benzaldehyde can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the benzaldehyde/boron trifluoride adduct's structure was determined through X-ray crystallography, revealing insights into the molecular arrangement and interaction of similar compounds (Reetz et al., 1986).
Chemical Reactions and Properties
Reactions involving 2-Bromo-5-(trifluoromethyl)benzaldehyde or similar compounds can lead to various derivatives with different properties. The study on copper-catalyzed multicomponent domino reactions with 2-bromoaldehydes like 2-Bromo-5-(trifluoromethyl)benzaldehyde demonstrates the compound's reactivity and potential for synthesizing complex structures (Cheng Xu et al., 2016).
Physical Properties Analysis
The physical properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde, such as melting point, boiling point, and solubility, can be deduced from studies focusing on structurally related compounds. Research on 2-Bromo-5-fluorobenzaldehyde, for instance, provides insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the physical properties of bromo-substituted benzaldehydes (Robert E. Tureski & J. Tanski, 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and susceptibility to various chemical reactions, can be inferred from the behavior of related bromo-substituted benzaldehydes in various chemical environments. Studies like the superacid-catalyzed reaction of substituted benzaldehydes provide valuable data on the reactivity patterns and potential applications of these compounds (Saito et al., 1996).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-Bromo-5-(trifluoromethyl)benzaldehyde has been used in the metalation and functionalization of various pyridines, leading to the synthesis of carboxylic acids and other derivatives (Cottet et al., 2004).
- It is involved in the synthesis of antioxidant, antimicrobial, and anticancer compounds, demonstrating significant biological activities (Konuş et al., 2019).
- Utilized in the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, with investigations into reaction conditions for optimal yields (Hui Jian-bin, 2012).
- Plays a role in the activation of 2-(bromomethyl)benzaldehydes using N-heterocyclic carbenes for the generation of o-quinodimethane intermediates, useful in coupling with ketones (Janssen‐Müller et al., 2016).
In Medicinal Chemistry
- Shows antibacterial and antifungal activities, as well as significant cytotoxic activity against breast adenocarcinoma cell lines (Kim et al., 2016).
In Material Science and Catalysis
- Involved in the synthesis of nickel(II) complexes with potential applications in material science (Güveli et al., 2009).
- Plays a role in the formation of tetranuclear cobalt and nickel clusters with potential applications in magnetic materials (Zhang et al., 2013).
- Used in the palladium-catalyzed ortho-bromination of substituted benzaldoximes, with applications in synthetic chemistry (Dubost et al., 2011).
Structural and Physical Chemistry
- Its structural features, like interactions between bromine and fluorine substituents, have been studied to understand molecular interactions (Tureski & Tanski, 2013).
Synthesis of Complex Molecules
- It is a precursor in the synthesis of various complex organic molecules, such as 2-aryl-1,2-dihydrophthalazines, important in organic and pharmaceutical chemistry (Aljaar et al., 2013).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-5-(trifluoromethyl)benzaldehyde, it should be stored under inert gas at ambient temperature . Exposure to air and heat should be avoided . Safety data indicates that it may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBJYGHQOLWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907984 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102684-91-3, 875664-28-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

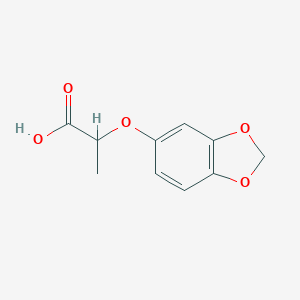
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
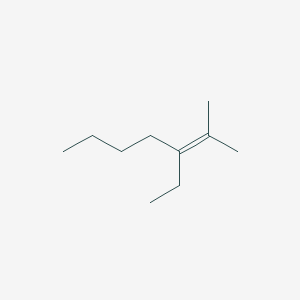
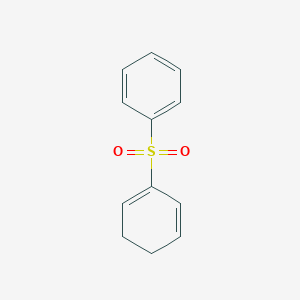

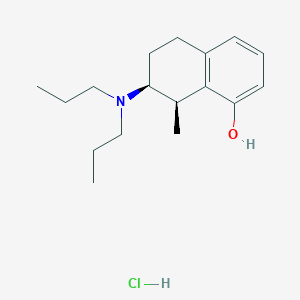
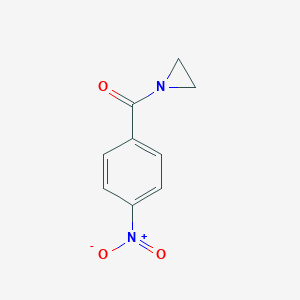
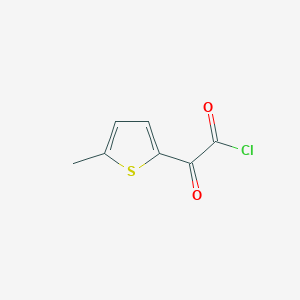


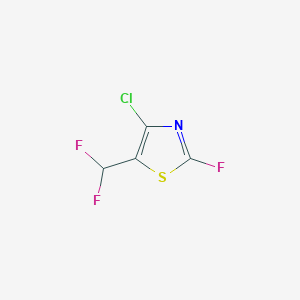
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
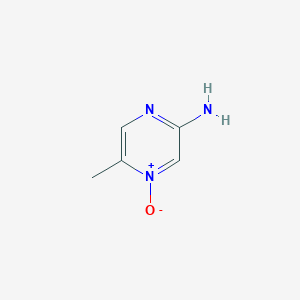
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)